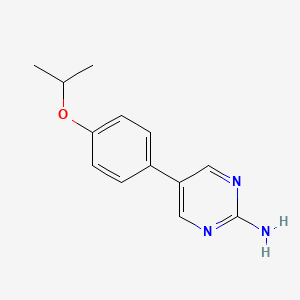

5-(4-isopropoxyphenyl)pyrimidin-2-amine

Overview

Description

The compound “5-(4-isopropoxyphenyl)pyrimidin-2-amine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One common method involves the reaction of acetyl acetone with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the reaction of ketones with nitriles under basic conditions .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The position and nature of the substituents on the ring can greatly influence the properties of the compound .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can participate in oxidative annulation reactions involving anilines, aryl ketones, and DMSO . They can also undergo ZnCl2-catalyzed three-component coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. For instance, the presence of different substituents on the pyrimidine ring can influence properties such as solubility, stability, and reactivity .Mechanism of Action

The mechanism of action of pyrimidine-based compounds often involves their interaction with biological targets. For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

Like all chemicals, pyrimidine derivatives should be handled with care. They should be stored in a well-ventilated place and kept away from open flames, hot surfaces, and sources of ignition . In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water .

Future Directions

There is ongoing research into the development of new pyrimidine derivatives with enhanced biological activities. For instance, there is interest in developing new pyrimidine-based anti-inflammatory agents and antitrypanosomal and antiplasmodial agents . The development of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors is also being explored .

Properties

IUPAC Name |

5-(4-propan-2-yloxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9(2)17-12-5-3-10(4-6-12)11-7-15-13(14)16-8-11/h3-9H,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBPTLXKQOMSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CN=C(N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-5-(1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3798906.png)

![N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine](/img/structure/B3798911.png)

![1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole](/img/structure/B3798921.png)

![1'-[(5-cyclopentyl-2-thienyl)methyl]-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B3798925.png)

![N-isopropyl-6-[(1E)-pent-1-en-1-yl]pyrimidin-4-amine](/img/structure/B3798927.png)

![8-chloro-N-[2-(methylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B3798933.png)

![N-(2-ethoxyphenyl)-8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3798951.png)

![N-[2-[(4-pyrazol-1-ylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide](/img/structure/B3798957.png)

![2-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B3798966.png)

![4-(1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl]phenyl}ethyl)morpholine](/img/structure/B3798983.png)

![4-(2,5-dimethoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3798985.png)

![2-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}methyl)benzoic acid](/img/structure/B3798992.png)

![5-{4-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B3799003.png)